N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-(3-Methoxyphenyl)-2-((3-(4-Methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a heterocyclic compound featuring a benzofuropyrimidinone core substituted with methoxyphenyl groups and a thioacetamide linker. This structure combines a fused benzofuran-pyrimidine system, which is rare in literature but shares similarities with thieno[3,2-d]pyrimidinones and pyrido[3,2-d]pyrimidinones. The compound’s design likely aims to exploit the bioactivity of pyrimidinone derivatives, such as kinase inhibition or antimicrobial activity, while enhancing solubility and selectivity via methoxy substituents .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O5S/c1-32-18-12-10-17(11-13-18)29-25(31)24-23(20-8-3-4-9-21(20)34-24)28-26(29)35-15-22(30)27-16-6-5-7-19(14-16)33-2/h3-14H,15H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMOXOUPSWUODN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Core Structure Comparison
Substituent Effects
The 3- and 4-methoxyphenyl groups on the pyrimidinone ring are critical for solubility and target binding. Similar substituents are observed in (3-chloro-4-methoxyphenyl) and (3-chloro-4-methoxyphenyl), where chloro groups enhance lipophilicity but reduce solubility compared to methoxy groups .
Table 2: Substituent Impact on Physicochemical Properties
*Estimated based on analogous structures in and .
Pharmacological Profiles
While direct bioactivity data for the target compound is unavailable, analogs provide insights:
- Thieno[3,2-d]pyrimidinones (): Exhibit moderate kinase inhibition (IC₅₀ ~ 1–10 µM) due to the thiophene’s electron-rich nature .
- Pyrido[3,2-d]pyrimidinones (): Show antimicrobial activity (MIC ~ 8–32 µg/mL) against Gram-positive bacteria, attributed to the pyridine nitrogen’s hydrogen-bonding capacity .
- Dihydropyridines (): Demonstrate calcium channel modulation, but the rigid benzofuropyrimidinone core in the target compound may favor different mechanisms .
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